molecular formula C5H8N4O3 B2828623 (2R)-5-Amino-2-azido-5-oxopentanoic acid CAS No. 1286670-86-7

(2R)-5-Amino-2-azido-5-oxopentanoic acid

Cat. No.: B2828623
CAS No.: 1286670-86-7
M. Wt: 172.144
InChI Key: OFIPVYZQSGQXJD-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-5-Amino-2-azido-5-oxopentanoic acid is a useful research compound. Its molecular formula is C5H8N4O3 and its molecular weight is 172.144. The purity is usually 95%.
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Scientific Research Applications

Biocatalytic Synthesis

  • Combining Aldolases and Transaminases for the Synthesis of 2‑Amino-4-hydroxybutanoic Acid : This research demonstrates the use of enzymes in the stereoselective synthesis of amino acids, showcasing the potential of biocatalysis in creating chiral building blocks for drug development and industrial applications. The study emphasizes the efficiency of a one-pot cyclic cascade process, highlighting the importance of such compounds in synthetic biology and medicinal chemistry (Hernández et al., 2017).

Synthesis of Isotopomers

  • Preparation of [1,2,3,4,5-13C5]-5-Amino-4-oxopentanoic Acid (ALA) : This paper outlines a method for preparing isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins. The described synthetic scheme allows for the production of any isotopomer of this compound, demonstrating its application in tracing and studying metabolic pathways in photosynthesis, oxygen transport, and electron transport systems (Shrestha‑Dawadi & Lugtenburg, 2003).

Inhibitors Design

  • S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS) : This study explores the design of 2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases, indicating the role of such compounds in modulating nitric oxide production, which is crucial in various physiological and pathological processes. The work contributes to understanding how modified amino acids can serve as lead compounds in drug design (Ulhaq et al., 1998).

Peptide Synthesis

  • Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides : This review discusses the synthesis of azido acids, including (2R)-5-Amino-2-azido-5-oxopentanoic acid, and their application in creating complex peptide structures. Azido acids are highlighted for their efficiency as synthons in peptide synthesis, showcasing their significance in developing biologically active peptides and proteins (Moreira et al., 2020).

Properties

IUPAC Name

(2R)-5-amino-2-azido-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3/c6-4(10)2-1-3(5(11)12)8-9-7/h3H,1-2H2,(H2,6,10)(H,11,12)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIPVYZQSGQXJD-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.